![molecular formula C11H16ClNO B125850 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine CAS No. 91428-63-6](/img/structure/B125850.png)
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine
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Overview
Description
The compound “2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine” is a chemical compound with the molecular formula C11H16ClNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine” consists of a chlorophenyl group, a methoxy group, and a dimethylethanamine group . The exact 3D structure is not available in the sources I found.Physical And Chemical Properties Analysis
The molecular weight of “2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine” is 213.71 . Unfortunately, I could not find more detailed physical and chemical properties in the sources I found.Scientific Research Applications
Antimicrobial Activity
2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine: has been studied for its potential as an antimicrobial agent. Derivatives of this compound, such as 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one, have shown potent in vitro anti-microbial activity against bacteria like Staphylococcus aureus . This suggests its utility in developing new antibacterial drugs, especially in the face of rising antibiotic resistance.
Anticancer Properties
Research has indicated that certain quinazolinone derivatives exhibit anticancer activities . By extension, 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine could serve as a precursor in synthesizing compounds with potential anticancer properties, particularly in the design of targeted therapies for various cancers.
Anti-inflammatory Applications
The compound’s derivatives have been associated with anti-inflammatory effects . This property is crucial for the treatment of chronic inflammatory diseases, and further research could lead to the development of new anti-inflammatory medications based on this compound.
Anticonvulsant Effects
Quinazolinone derivatives have also been explored for their anticonvulsant effects . As such, 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine may be valuable in creating new treatments for seizure disorders, contributing to the field of neuropharmacology.
Analgesic Potential
The analgesic potential of quinazolinone derivatives makes them candidates for pain management research . 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine could be instrumental in synthesizing novel analgesics that offer alternatives to current pain relief options.
Sedative and Hypnotic Uses
Some quinazolinone derivatives have been used as sedatives and hypnotics . This suggests that 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine might be researched further for its potential applications in treating sleep disorders and as an adjunct in anesthesia.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
For instance, some compounds inhibit mitochondrial respiration, leading to a reduction of energy-rich ATP that supports essential processes in the cell .
Biochemical Pathways
Similar compounds have been found to disrupt the production of adenosine triphosphate (atp), causing cellular death .
Pharmacokinetics
Similar compounds have been found to be absorbed and metabolized in various ways, influencing their bioavailability .
Result of Action
Similar compounds have been found to cause cellular death by disrupting the production of atp .
Action Environment
Similar compounds have been found to be stable in certain ph levels and temperatures .
properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-13(2)7-8-14-9-10-3-5-11(12)6-4-10/h3-6H,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEPORCNPLMOIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine |
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